molecular formula C40H24F2 B14114478 10,10'-Bis(4-fluorophenyl)-9,9'-bianthracene

10,10'-Bis(4-fluorophenyl)-9,9'-bianthracene

Cat. No.: B14114478
M. Wt: 542.6 g/mol
InChI Key: LIMJVVDQNZASJO-UHFFFAOYSA-N
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Description

10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two anthracene units connected through a central carbon atom, with each anthracene unit substituted with a 4-fluorophenyl group. The unique structure of this compound imparts distinct photophysical and electrochemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene typically involves the Suzuki cross-coupling reaction. This reaction is carried out between 10,10’-dibromo-9,9’-bianthracene and 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually conducted under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or nitrated anthracene derivatives.

Scientific Research Applications

10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene has several scientific research applications:

Mechanism of Action

The mechanism by which 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or energy transfer processes. These properties make it useful in applications such as imaging and optoelectronics. The molecular targets and pathways involved in its action are related to its interaction with light and subsequent energy transfer mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)anthracene
  • 9,10-bis(phenylethynyl)anthracene

Uniqueness

10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene is unique due to the presence of fluorine atoms, which enhance its photophysical properties, such as fluorescence quantum yield and thermal stability. Compared to similar compounds, it offers improved performance in optoelectronic applications, making it a valuable material for research and industrial use .

Properties

Molecular Formula

C40H24F2

Molecular Weight

542.6 g/mol

IUPAC Name

9-(4-fluorophenyl)-10-[10-(4-fluorophenyl)anthracen-9-yl]anthracene

InChI

InChI=1S/C40H24F2/c41-27-21-17-25(18-22-27)37-29-9-1-5-13-33(29)39(34-14-6-2-10-30(34)37)40-35-15-7-3-11-31(35)38(26-19-23-28(42)24-20-26)32-12-4-8-16-36(32)40/h1-24H

InChI Key

LIMJVVDQNZASJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F

Origin of Product

United States

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